1,3-Dibromopropane molecular structure and weight
1,3-Dibromopropane molecular structure and weight
An In-depth Technical Guide to 1,3-Dibromopropane: Molecular Structure, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 1,3-dibromopropane, a key reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, physicochemical properties, and significant applications, supported by experimental protocols and data visualizations.
Introduction
1,3-Dibromopropane, also known as trimethylene dibromide, is a dihalogenated propane (B168953) with the chemical formula C₃H₆Br₂.[1][2] It is a colorless to light-yellow liquid with a characteristic sweet odor.[1][3] This organobromine compound is a versatile building block in organic chemistry, primarily utilized for the introduction of a three-carbon bridge (a propyl group) into molecular structures.[1] Its utility is particularly notable in the synthesis of C₃-bridged compounds through carbon-nitrogen coupling reactions and in the formation of cyclic compounds. Historically, it was used in the first synthesis of cyclopropane (B1198618) in 1881, a reaction known as the Freund reaction.
Molecular Structure and Weight
The structure of 1,3-dibromopropane consists of a central propane chain with bromine atoms attached to the terminal carbons (C1 and C3). The presence of two bromine atoms, which are good leaving groups, makes this molecule highly reactive in nucleophilic substitution reactions.
Caption: Ball-and-stick model of 1,3-Dibromopropane.
The molecular weight of 1,3-dibromopropane has been determined to be approximately 201.89 g/mol .
Physicochemical and Spectroscopic Data
The quantitative properties of 1,3-dibromopropane are summarized in the tables below for easy reference.
Table 1: General and Identification Properties
| Property | Value | Reference |
| IUPAC Name | 1,3-dibromopropane | |
| Synonyms | Trimethylene bromide, Trimethylene dibromide | |
| CAS Number | 109-64-8 | |
| Molecular Formula | C₃H₆Br₂ | |
| Molecular Weight | 201.89 g/mol | |
| Appearance | Colorless to slightly yellow liquid | |
| Odor | Sweet |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Density | 1.989 g/mL at 25 °C | |
| Boiling Point | 167 °C | |
| Melting Point | -34 °C to -36 °C | |
| Flash Point | 54 °C (129.2 °F) - closed cup | |
| Solubility in Water | 1.68 g/L at 30 °C | |
| Solubility in Organic Solvents | Soluble in ether, acetone, and chloroform | |
| Refractive Index (n20/D) | 1.524 | |
| Vapor Density | 7 (vs air) | |
| LogP (log Kow) | 2.37 | |
| Henry's Law Constant | 8.88 x 10⁻⁴ atm·m³/mol at 25 °C |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Data Availability | Reference |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR spectra are available. | |
| Infrared (IR) Spectroscopy | IR spectra are available in the NIST/EPA Gas-Phase Infrared Database. | |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | |
| Raman Spectroscopy | Raman spectra for crystalline, liquid, and gaseous states have been reported. |
Chemical Reactivity and Applications
1,3-Dibromopropane is a key substrate in various organic reactions, primarily due to the two reactive C-Br bonds. It is widely used in the synthesis of pharmaceuticals, insecticides, and fragrances.
A classic application is the Freund reaction for the synthesis of cyclopropane, where 1,3-dibromopropane reacts with a metal like sodium.
Caption: Synthesis of cyclopropane from 1,3-dibromopropane.
It also serves as a substrate for forming C3-bridged compounds through coupling reactions, such as the preparation of 1,3-bis(1-7'-chloro-4-quinolyl-4- piperazinyl)propane.
Experimental Protocols
Detailed methodologies for the synthesis and purification of 1,3-dibromopropane are crucial for its application in research and development.
Synthesis of 1,3-Dibromopropane from 1,3-Propanediol (B51772)
This protocol describes the synthesis via the reaction of 1,3-propanediol with sodium bromide and sulfuric acid.
Materials:
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1,3-Propanediol (43.0 mL, 600 mmol)
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Anhydrous Sodium Bromide (154.5 g, 1500 mmol)
-
90% Sulfuric Acid (150 mL, ~2500 mmol)
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Distilled Water
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10% Sodium Carbonate solution
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Anhydrous Magnesium Sulfate
Procedure:
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Equip a 500 mL 3-neck round-bottom flask with a stir bar, a pressure-equalizing addition funnel, and a reflux condenser.
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Charge the flask with 100 mL of distilled water, 154.5 g of anhydrous sodium bromide, and 43.0 mL of 1,3-propanediol.
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Wash the graduated cylinder used for the diol with 35 mL of distilled water and add this to the flask.
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Charge the addition funnel with 150 mL of 90% sulfuric acid.
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With cooling water running through the condenser, add the sulfuric acid dropwise (1 drop/sec). The reaction is exothermic.
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Once the addition is complete, replace the addition funnel with a stopper and reflux the mixture for 2 hours.
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After reflux, set up the apparatus for distillation. Insulate the flask and heat strongly.
-
Collect the distillate, which will form two layers, until the stillhead temperature rises to 120°C and the distillate runs clear.
Purification of 1,3-Dibromopropane
The crude product from the synthesis can be purified as follows.
Materials:
-
Crude 1,3-dibromopropane
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Concentrated Hydrochloric Acid (or cold 98% Sulfuric Acid)
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5% or 10% Sodium Bicarbonate/Carbonate solution
-
Anhydrous Calcium Chloride (or Magnesium Sulfate)
Procedure:
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Separate the lower organic layer (crude 1,3-dibromopropane) from the aqueous layer in the collected distillate.
-
Wash the crude product with an equal volume of concentrated hydrochloric acid or cold 98% sulfuric acid. Separate the lower organic layer.
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Wash the organic layer with water, followed by a 5-10% sodium carbonate or bicarbonate solution to neutralize any remaining acid, and then wash with water again.
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Dry the washed 1,3-dibromopropane over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.
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Perform a final purification by fractional distillation under reduced pressure. Collect the fraction boiling at 162-165 °C at atmospheric pressure or 63-63.5 °C at 26 mmHg.
Safety and Handling
1,3-Dibromopropane is a flammable liquid and is harmful if swallowed. It is also a skin irritant and toxic to aquatic life with long-lasting effects. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.
Conclusion
1,3-Dibromopropane is a fundamental building block in synthetic chemistry, valued for its ability to introduce a propyl linker into molecules. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use.
